6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde is a complex organic compound with a unique structure characterized by multiple oxygen atoms and a dibenzo core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromomethylation of dibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine, followed by reduction and subsequent oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromomethyl group.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aldehyde group. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine
- 6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2,16-dicarboxylic acid
Uniqueness
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde is unique due to its specific structural features, including the presence of multiple oxygen atoms and an aldehyde group. These features confer distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C25H32O9 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12(17),13,15,28,30-hexaene-14-carbaldehyde |
InChI |
InChI=1S/C25H32O9/c26-20-21-5-6-24-25(19-21)34-18-14-30-10-9-28-12-16-32-23-4-2-1-3-22(23)31-15-11-27-7-8-29-13-17-33-24/h1-6,19-20H,7-18H2 |
InChI Key |
PYKZPRSISQTBHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=C(C=CC(=C3)C=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.